(2E)-2-CYANO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-PHENYLPROP-2-ENAMIDE
Description
(2E)-2-CYANO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-PHENYLPROP-2-ENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a phenylprop-2-enamide backbone, and a sulfamoyl-substituted phenyl ring.
Properties
IUPAC Name |
(E)-2-cyano-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-14-15(2)24-29-21(14)25-30(27,28)19-10-8-18(9-11-19)23-20(26)17(13-22)12-16-6-4-3-5-7-16/h3-12,25H,1-2H3,(H,23,26)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJTWIVYIAMYRR-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the cyano group, and the coupling of the phenylprop-2-enamide backbone with the sulfamoyl-substituted phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phenyl rings and oxazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
(2E)-2-CYANO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and oxazole moiety may play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(2E)-2-CYANO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
